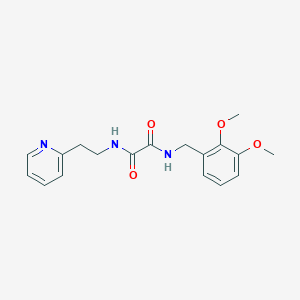
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide typically involves the reaction of 2,3-dimethoxybenzylamine with 2-(pyridin-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,5-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
851670-40-1 |
|---|---|
Molecular Formula |
C18H21N3O4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N'-[(2,3-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-8-5-6-13(16(15)25-2)12-21-18(23)17(22)20-11-9-14-7-3-4-10-19-14/h3-8,10H,9,11-12H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
NHANILBHDFUGPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C(=O)NCCC2=CC=CC=N2 |
physical_description |
White powder / Very slightly milky aroma |
solubility |
Practically insoluble to insoluble Soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
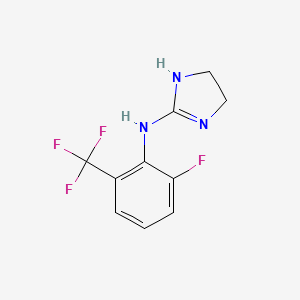
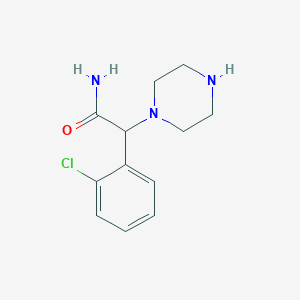
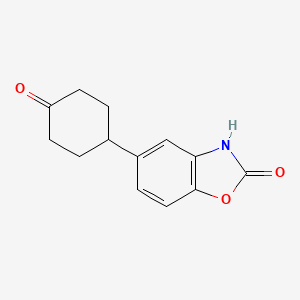
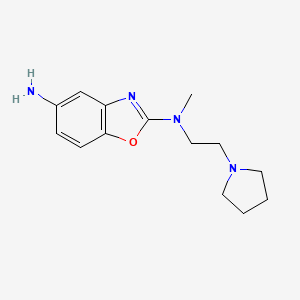
![N,N-dimethyl-2H-spiro[naphthalene-1,4'-piperidine]-4-carboxamide](/img/structure/B8318877.png)
![1-[5-Bromo-3-fluoro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8318885.png)
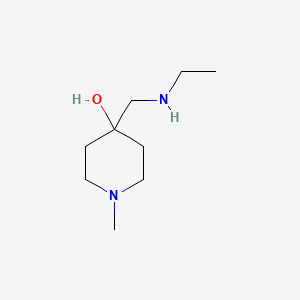
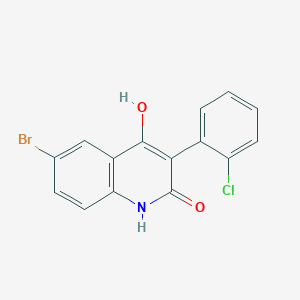
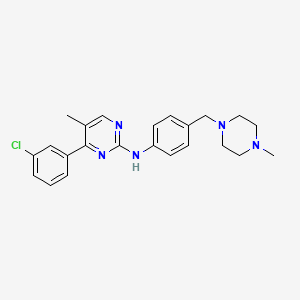
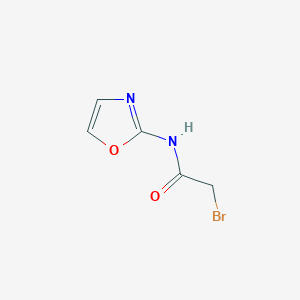
![6,11-dihydro-11-methyl-5H-dibenzo[b,e]azepine](/img/structure/B8318938.png)
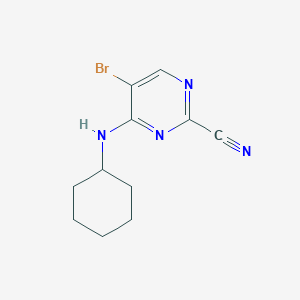
![[4-(3-Amino-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8318946.png)

